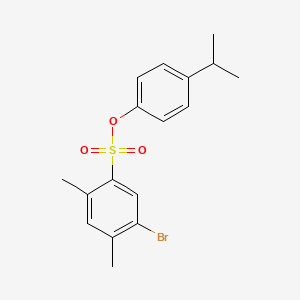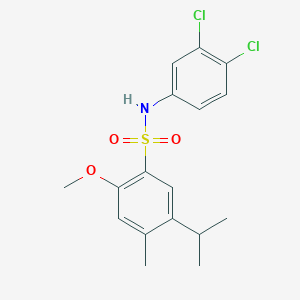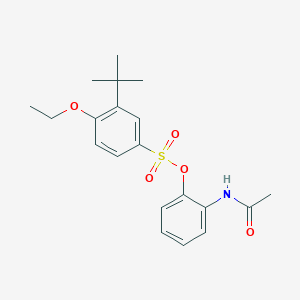
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IBX-2 and is widely used in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the transfer of oxygen atoms to the substrate. This process is mediated by the sulfonate group, which acts as a leaving group. The reaction proceeds through a single-electron transfer mechanism, and the resulting product is the corresponding oxidized substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate. However, it has been reported that this compound is not toxic to cells and does not induce cell death. It has also been reported to have low mutagenic potential.
Advantages and Limitations for Lab Experiments
The use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in lab experiments has several advantages. It is a mild oxidizing agent that can be used in various chemical reactions without the need for harsh conditions. It is also easy to handle and store. However, this compound has some limitations, such as its limited solubility in water and some organic solvents. It also requires the use of a base, which can sometimes interfere with the reaction.
Future Directions
There are several future directions for the use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in scientific research. One area of interest is the development of new synthetic routes for the production of this compound. Another area of interest is the use of this compound in the synthesis of new organic compounds with potential biological activity. Additionally, the use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in catalytic reactions is an area of active research.
Conclusion:
In conclusion, (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a versatile chemical compound that has gained significant attention in scientific research. Its unique properties have made it a valuable tool in various chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesis Methods
The synthesis of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 4-isopropylphenol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through column chromatography.
Scientific Research Applications
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate has been extensively used in scientific research due to its unique properties. It is a versatile oxidizing agent that can be used in various chemical reactions such as oxidation of alcohols, aldehydes, and ketones. It has also been used in the synthesis of various organic compounds such as lactones, amides, and esters.
properties
IUPAC Name |
(4-propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3S/c1-11(2)14-5-7-15(8-6-14)21-22(19,20)17-10-16(18)12(3)9-13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKMNZOOQPRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)


![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)


